

# Comparative Guide: Mass Spectrometric Characterization of N-Methoxyoxan-4-amine Derivatives

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## Compound of Interest

Compound Name:	<i>N-Methoxyoxan-4-amine;hydrochloride</i>
CAS No.:	2305255-60-9
Cat. No.:	B2855565

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## Executive Summary

N-Methoxyoxan-4-amine derivatives represent a critical structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the N-methoxy group serves to modulate metabolic stability and lipophilicity. However, their mass spectrometric (MS) characterization presents unique challenges compared to standard aliphatic amines.

This guide provides a comparative analysis of the fragmentation behaviors of N-Methoxyoxan-4-amines against their structural alternatives (N-Hydroxy and Carbocyclic analogs). We focus on distinguishing the competing fragmentation pathways driven by the oxane (tetrahydropyran) ring oxygen versus the N-methoxy amine nitrogen, providing a robust framework for structural elucidation.

## Structural Context & Ionization Physics[1]

The mass spectral behavior of N-Methoxyoxan-4-amine (

, MW ~131 Da) is defined by the competition between two ionization sites: the cyclic ether oxygen and the exocyclic amine nitrogen.

## The "Hard" vs. "Soft" Ionization Comparison[2]

Feature	Electron Ionization (EI) - 70 eV	Electrospray Ionization (ESI) - Positive Mode
Primary Charge Site	Radical cation ( ) delocalized, often favoring the N lone pair.	Protonated pseudomolecular ion ( ) localized on the Amine Nitrogen.
Dominant Mechanism	-Cleavage and Radical-induced bond scission.	Charge-remote fragmentation and Inductive cleavage (CID).
Stability	Low. Molecular ion ( ) is often weak or absent.[1]	High. is the base peak without collision energy.
Diagnostic Utility	Fingerprinting: Best for identifying the oxane ring structure via ring-opening fragments.	Sensitivity: Best for detecting the intact N-methoxy moiety and determining molecular weight.

## Detailed Fragmentation Mechanisms[4]

To accurately characterize these derivatives, one must understand the specific bond labilities. The N-O bond is the "weak link" in ESI, while the ring structure dominates EI fragmentation.

### Pathway A: The N-Alkoxy Cleavage (ESI Dominant)

In Collision-Induced Dissociation (CID), the protonated molecular ion (

) typically localizes the proton on the secondary amine. The most energetically favorable pathway is the inductive cleavage of the N-O bond.

- Mechanism: Protonation

Inductive cleavage

Loss of neutral Methanol (

, 32 Da) or Methoxy radical (

, 31 Da) depending on internal energy.

- Resulting Ion: Formation of a reactive iminium ion ( ~100 for the core structure).

## Pathway B: Oxane Ring Disassembly (EI/High-Energy CID)

The tetrahydropyran (oxane) ring undergoes characteristic cross-ring cleavages, often referred to as Retro-Diels-Alder (RDA) type fragmentations.

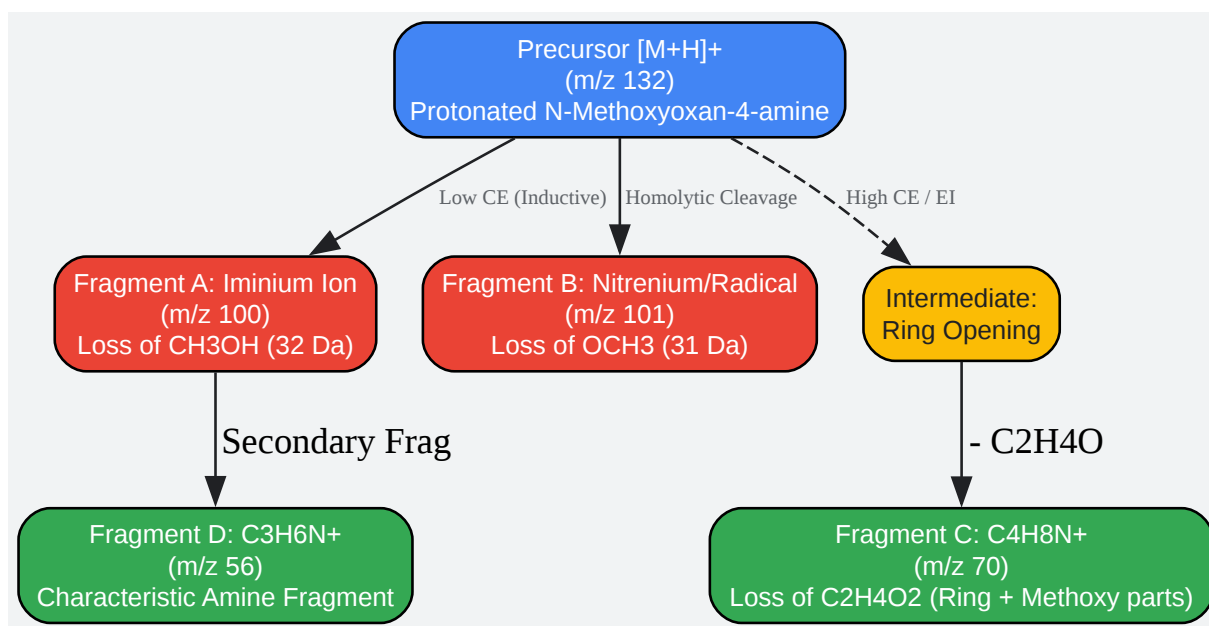
- Mechanism: Ring opening followed by the loss of Formaldehyde ( , 30 Da) or Ethylene ( , 28 Da).
- Diagnostic Value: These fragments confirm the presence of the cyclic ether, distinguishing it from carbocyclic analogues (e.g., cyclohexyl).

## Visualized Pathways (Graphviz)

The following diagram illustrates the competing pathways for the generic N-Methoxyoxan-4-amine core (

132

).



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Figure 1: Competing fragmentation pathways for protonated N-Methoxyoxan-4-amine. Blue indicates the precursor; Red indicates N-O cleavage products; Green indicates ring/skeletal breakdown.

## Comparative Analysis: Performance vs. Alternatives

This section compares the N-Methoxy derivative against its most common structural alternatives. This data is vital for researchers attempting to identify metabolite transformations (e.g., N-demethylation or oxidation).

### Table 1: Diagnostic Fragment Ions of 4-Amino-Heterocycles

Structural Class	Derivative Type	Precursor ( )	Key Neutral Loss ( )	Diagnostic Fragment ( )	Specificity
Target	N-Methoxyoxan-4-amine	132	-32 ( )	100	High. The loss of 32 Da is rare in aliphatic amines and highly diagnostic of N-OMe.
Alternative A	N-Hydroxyoxan-4-amine	118	-18 ( )	100	Moderate. Loss of water is common in many alcohols, making this less specific.
Alternative B	N-Methyloxan-4-amine	116	-31 ( )	85 (Ring)	Low. Alkyl amines fragment unpredictably ; often dominated by ring cleavage.
Alternative C	N-Methoxycyclohexan-4-amine	130	-32 ( )	98	High. Distinguishable from Oxane via the lack of oxygen-containing ring fragments (

71, 59).

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Key Insight: The N-Methoxy derivative is analytically superior to the N-Hydroxy metabolite for tracking purposes because the loss of Methanol (-32 Da) is a "cleaner" transition in MS/MS than the loss of Water (-18 Da), which suffers from high background noise in ESI sources.

## Experimental Protocol: Validated LC-MS/MS

### Workflow

To replicate these fragmentation patterns, the following protocol is recommended. This method prioritizes the detection of the labile N-O bond.

### Sample Preparation

- Solvent: Dissolve derivative in 50:50 Methanol:Water + 0.1% Formic Acid.
- Concentration: Target 1  $\mu$ M (avoid saturation to prevent dimer formation, which complicates fragmentation).

### LC-MS Parameters (Q-TOF or Triple Quad)

- Source: Electrospray Ionization (ESI) Positive Mode.
- Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the N-O bond).
- Cone Voltage: 20 V.
- Collision Gas: Argon.

### Stepped Collision Energy (CE) Experiment

To observe the full range of fragments described in Section 3, a stepped CE approach is required:

- Step 1 (Low Energy, 10-15 eV):

- Target: Isolation of  
  
and observation of the Imine fragment (Loss of  
  
).
- Goal: Confirm N-Methoxy substitution.
- Step 2 (Medium Energy, 25-35 eV):
  - Target: Ring cleavage fragments.[2][3]
  - Goal: Confirm Oxane ring structure (look for  
  
71 or losses of 30/28 Da).

## Data Validation (Self-Check)

- Check 1: Does the spectrum show a loss of 32 Da?

If YES, N-Methoxy is intact.

- Check 2: Is there a fragment at

71 (or equivalent for substituted rings)?

If YES, Oxane ring is confirmed.

- Check 3: Is there a loss of 17 or 18 Da?

If YES, suspect N-Hydroxy impurity (hydrolysis product).

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## Sources

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